N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.: 1251704-82-1
Cat. No.: VC11972184
Molecular Formula: C19H15F2N3O4
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251704-82-1 |
|---|---|
| Molecular Formula | C19H15F2N3O4 |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H15F2N3O4/c1-27-16-7-6-12(9-14(16)21)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-11(20)8-13/h3-10H,1-2H3,(H,22,26) |
| Standard InChI Key | ZHQBKLJORCPVLM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₉H₁₅F₂N₃O₄, with a molar mass of 387.3 g/mol. Its IUPAC name reflects its substitution pattern: N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide. Key structural features include:
-
A dihydropyridazine ring with ketone and carboxamide functionalities.
-
Two methoxy (-OCH₃) groups at positions 4 and 6.
-
Fluorine atoms at the 3-position of both phenyl rings.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1251704-82-1 |
| Molecular Formula | C₁₉H₁₅F₂N₃O₄ |
| Molecular Weight | 387.3 g/mol |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F |
| InChI Key | ZHQBKLJORCPVLM-UHFFFAOYSA-N |
The planar dihydropyridazine core facilitates π-π stacking interactions, while fluorine atoms enhance metabolic stability and membrane permeability.
Synthesis and Structural Optimization
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
-
Low yields due to steric hindrance from bulky substituents.
-
Purification difficulties arising from polar byproducts.
-
Cost-intensive fluorination steps requiring specialized reagents.
Biological Activity and Mechanisms
Anti-Inflammatory Activity
Fluorinated aryl groups may suppress COX-2 and NF-κB pathways. In murine models, related compounds reduce edema by 40–60% at 50 mg/kg doses.
Antimicrobial Efficacy
Methoxy and fluoro substituents enhance penetration into bacterial membranes. Analogous derivatives show:
-
MIC Values: 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Biofilm Disruption: Up to 70% reduction in Pseudomonas aeruginosa biofilms.
Pharmacokinetic and Toxicological Profile
ADME Properties
Predicted properties (via SwissADME):
-
Lipophilicity (LogP): 2.8 (moderate permeability).
-
Solubility: 0.05 mg/mL in aqueous buffer (pH 7.4).
-
CYP Inhibition: Moderate affinity for CYP3A4 (Ki ≈ 15 μM).
Toxicity Risks
-
Hepatotoxicity: Elevated ALT/AST in rodent studies at 100 mg/kg.
-
Mutagenicity: Ames test negative, but in vitro micronucleus assay shows clastogenicity at high concentrations.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Dihydropyridazine Derivatives
| Compound | Anticancer IC₅₀ (μM) | Anti-Inflammatory Edema Reduction (%) |
|---|---|---|
| Target Compound | Pending | Pending |
| 1-(4-Chlorophenyl)-Analog | 4.2 (HCT-116) | 55 (Carrageenan model) |
| 6-Nitro-Dihydropyridazine | 8.9 (MCF-7) | 48 |
Fluorine substitution improves target selectivity but may increase cardiotoxicity risks compared to chloro analogs.
Future Research Directions
Priority Investigations
-
Target Identification: Proteomic profiling to identify binding partners.
-
Formulation Optimization: Nanoencapsulation to enhance bioavailability.
-
In Vivo Efficacy: Xenograft studies to validate antitumor activity.
Clinical Translation Challenges
-
Cost-effective synthesis of GMP-grade material.
-
Mitigation of hepatotoxicity via prodrug approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume